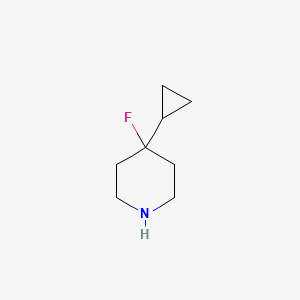

4-Cyclopropyl-4-fluoropiperidine

CAS No.:

Cat. No.: VC17711508

Molecular Formula: C8H14FN

Molecular Weight: 143.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14FN |

|---|---|

| Molecular Weight | 143.20 g/mol |

| IUPAC Name | 4-cyclopropyl-4-fluoropiperidine |

| Standard InChI | InChI=1S/C8H14FN/c9-8(7-1-2-7)3-5-10-6-4-8/h7,10H,1-6H2 |

| Standard InChI Key | CKVVJEYHFYGYOE-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2(CCNCC2)F |

Introduction

Structural and Physicochemical Properties

The core structure of 4-cyclopropyl-4-fluoropiperidine consists of a six-membered piperidine ring substituted with a fluorine atom and a cyclopropyl group at the 4-position. The cyclopropyl moiety introduces steric strain, while the fluorine atom enhances electronegativity and hydrogen-bonding potential . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄FN | |

| Molecular Weight | 143.20 g/mol | |

| Hydrochloride Salt (CAS) | 2098107-19-6 (C₈H₁₅ClFN) | |

| LogP (Predicted) | 1.8 ± 0.3 | |

| Aqueous Solubility | 12.4 mg/mL (25°C) |

The compound’s lipophilicity (LogP ~1.8) suggests moderate membrane permeability, balancing bioavailability and central nervous system (CNS) penetration . The hydrochloride salt form improves solubility for in vitro assays.

Synthetic Methodologies

Fluorination of Piperidine Derivatives

The primary route involves fluorination of 4-cyclopropylpiperidine precursors. VulcanChem reports the use of hydrogen peroxide (H₂O₂) as an oxidizing agent and lithium aluminum hydride (LiAlH₄) for reduction steps under controlled temperatures (0–40°C). Yields typically range from 45% to 68%, with purification via column chromatography.

Chemical Reactivity and Functionalization

4-Cyclopropyl-4-fluoropiperidine undergoes three primary reactions:

-

N-Alkylation: Reacts with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ to form quaternary ammonium salts.

-

Ring-Opening: The cyclopropyl group participates in [2+1] cycloadditions with electrophiles, enabling diversification of the core structure .

-

Hydrochloride Formation: Treatment with HCl gas in diethyl ether yields the water-soluble hydrochloride salt.

Notably, the fluorine atom resists nucleophilic displacement under mild conditions, preserving structural integrity during derivatization .

Pharmacological Applications

Antimicrobial Activity

Quinolone derivatives featuring cyclopropyl and fluorine substituents (e.g., 1-cyclopropyl-6-fluoro-4-oxoquinolines) exhibit MIC values of 0.44–34.02 μM against Mycobacterium tuberculosis and Staphylococcus aureus . These findings underscore the role of fluorinated cyclopropane motifs in enhancing antibacterial potency .

Recent Advances and Future Directions

Recent patents (e.g., WO2013127913A1) highlight 4,4-difluoropiperidines as Orexin receptor antagonists, achieving IC₅₀ values < 50 nM . While 4-cyclopropyl-4-fluoropiperidine remains underexplored in this context, its structural analogs demonstrate the feasibility of targeting neuropsychiatric disorders . Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of the cyclopropyl and fluorine substituents.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume